Here are some specific research applications of 2-Methoxyphenylmagnesium bromide:
2-MeOPhMgBr reacts with carbonyl compounds (aldehydes and ketones) to form secondary or tertiary alcohols. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by protonation. This reaction is particularly useful for the introduction of a phenyl group with a methoxy substituent onto an alcohol molecule.
Similar to its reaction with carbonyl compounds, 2-MeOPhMgBr can react with various epoxides (cyclic ethers) to yield phenols (aromatic alcohols) bearing a methoxy group. The reaction mechanism involves ring-opening of the epoxide by the Grignard reagent, followed by protonation. This method allows for the selective introduction of a methoxy-substituted phenyl group onto a specific position of the phenol ring.
2-MeOPhMgBr can be employed in the synthesis of alkenes (compounds containing carbon-carbon double bonds) through the Negishi coupling reaction. This reaction involves the coupling of the Grignard reagent with an organic halide (alkyl or vinyl halide) in the presence of a nickel or palladium catalyst. The reaction offers a versatile approach for the construction of complex alkenes with diverse functionalities.
2-Methoxyphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It has the molecular formula and is primarily utilized in organic synthesis, particularly for forming carbon-carbon bonds. This compound is characterized by a methoxy group attached to a phenyl ring, which enhances its reactivity compared to other Grignard reagents. The presence of the methoxy group can influence the electronic properties of the compound, making it suitable for various synthetic applications .
2-Methoxyphenylmagnesium bromide is a flammable and air-sensitive compound. It reacts violently with water to form flammable hydrogen gas and can ignite spontaneously upon contact with air. Here are some safety points to consider:
As a Grignard reagent, 2-methoxyphenylmagnesium bromide readily reacts with electrophiles. Key reactions include:
These reactions underscore its utility in synthesizing complex organic molecules.
The synthesis of 2-methoxyphenylmagnesium bromide typically involves the reaction of magnesium metal with 2-bromoanisole in an anhydrous ether solvent such as tetrahydrofuran. The general procedure is as follows:
The uniqueness of 2-methoxyphenylmagnesium bromide lies in its balance between reactivity and selectivity due to the positioning of the methoxy group, making it particularly useful in targeted organic synthesis applications.
Interaction studies involving 2-methoxyphenylmagnesium bromide often focus on its reactivity with various electrophiles and its behavior in different solvents. The compound's interactions are crucial for understanding its role in synthetic pathways and optimizing reaction conditions. For instance, studies have shown that solvent choice significantly affects the reactivity and selectivity of Grignard reagents in nucleophilic addition reactions .
Several compounds share structural similarities with 2-methoxyphenylmagnesium bromide, including:
Compound | Structural Features | Reactivity |
Hydrogen Bond Acceptor Count 3
Exact Mass 209.95307 g/mol
Monoisotopic Mass 209.95307 g/mol
Heavy Atom Count 10
GHS Hazard Statements
Aggregated GHS information provided by 26 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Corrosive Dates
Modify: 2023-08-15
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